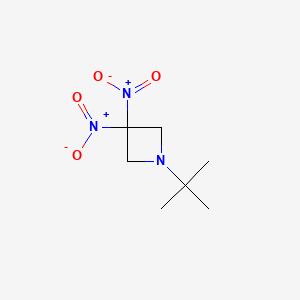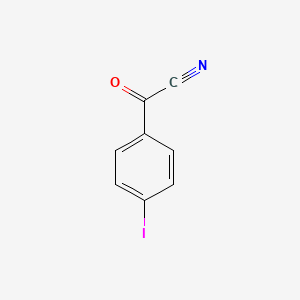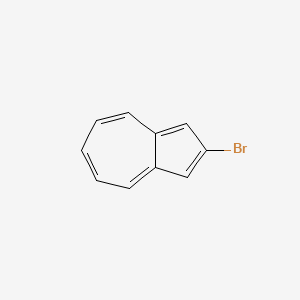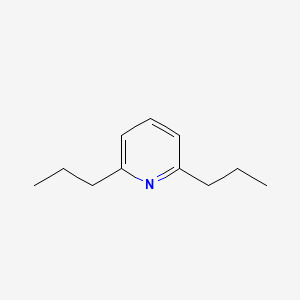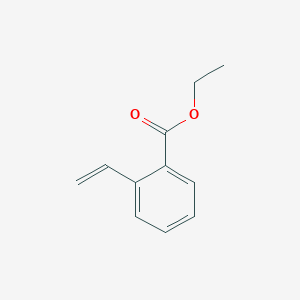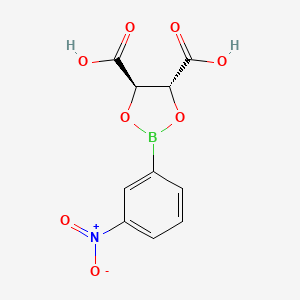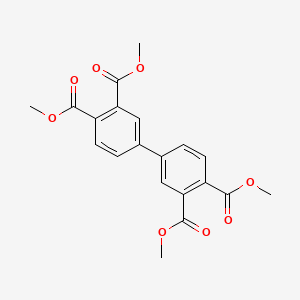
7-Fluor-1H-Indol-5-carbonsäure
Übersicht
Beschreibung
7-fluoro-1H-indole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound containing a fluorine atom, which makes it a valuable precursor for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloidderivaten
7-Fluor-1H-Indol-5-carbonsäure: ist ein wichtiger Vorläufer bei der Synthese von Alkaloidderivaten. Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die meist basische Stickstoffatome enthalten. Diese Verbindung dient als Baustein für die Konstruktion von Indolen, die in ausgewählten Alkaloiden weit verbreitete Bestandteile sind . Es wurde festgestellt, dass diese synthetisierten Alkaloide eine Reihe von biologischen Aktivitäten aufweisen und in der pharmazeutischen Chemie von großem Interesse sind.
Antikrebsanwendungen
Indolderivate, einschließlich derer, die aus This compound synthetisiert werden, haben sich bei der Behandlung von Krebs als vielversprechend erwiesen. Sie spielen eine entscheidende Rolle in der Zellbiologie und wurden als biologisch aktive Verbindungen identifiziert, die zur gezielten Ansteuerung von Krebszellen eingesetzt werden können . Die Möglichkeit, neue Indolverbindungen zu synthetisieren, eröffnet potenzielle therapeutische Wege für die Krebsbehandlung.
Antibakterielle Aktivität
Der Indolkern, der aus This compound gewonnen werden kann, ist bekannt für seine antimikrobiellen Eigenschaften. Forschungen haben gezeigt, dass Indolderivate gegen eine Vielzahl von mikrobiellen Infektionen wirksam sein können, was sie für die Entwicklung neuer Antibiotika wertvoll macht .
Antivirenmittel
Es wurde berichtet, dass Indolderivate antivirale Aktivitäten aufweisen. So haben zum Beispiel bestimmte Indol-basierte Verbindungen eine Hemmwirkung gegen Influenza A und andere Viren gezeigt . Die strukturelle Vielseitigkeit von Indol ermöglicht die Synthese zahlreicher Derivate mit potenziellen Eigenschaften als antivirale Mittel.
Anti-HIV-Eigenschaften
Die Bekämpfung von HIV wurde durch die Entdeckung von Indolderivaten mit Anti-HIV-Eigenschaften verstärkt. Neuartige Indolyl- und Oxochromenylxanthenonderivate, die mit This compound synthetisiert werden können, wurden in molekularen Docking-Studien auf ihre Wirksamkeit gegen HIV-1 untersucht .
Zwischenprodukt der organischen Synthese
This compound: ist ein wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese. Es wird bei der Herstellung verschiedener Pharmazeutika, Agrochemikalien und Farbstoffe eingesetzt, was seine Vielseitigkeit und Bedeutung in der chemischen Synthese unterstreicht .
Entwicklung von Agrochemikalien
Der Agrarsektor profitiert von der Anwendung von Indolderivaten bei der Entwicklung von Agrochemikalien. Diese Verbindungen, die aus This compound gewonnen werden, können so angepasst werden, dass Pestizide und Herbizide entstehen, die effektiver und umweltfreundlicher sind .
Anwendungen im Farbstoffbereich
In der Farbstoffindustrie dient This compound als Vorläufer für die Synthese von Farbstoffen. Das Indolringsystem ist für die Farbeigenschaften vieler Farbstoffe von entscheidender Bedeutung, und seine Derivate werden zur Entwicklung einer breiten Palette von Farbstoffen für verschiedene Anwendungen eingesetzt .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they likely have significant molecular and cellular effects .
Eigenschaften
IUPAC Name |
7-fluoro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBVKCHUTXDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468648 | |
| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256935-99-6 | |
| Record name | 7-Fluoro-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

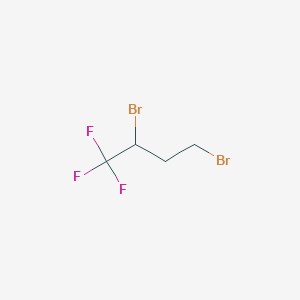


![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
